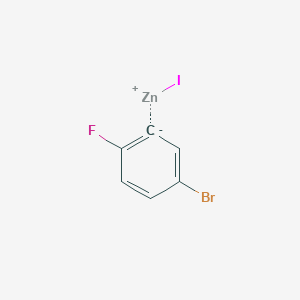

5-Bromo-2-fluorophenylzinc iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-fluorophenylzinc iodide is a useful research compound. Its molecular formula is C6H3BrFIZn and its molecular weight is 366.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Organozinc compounds like this are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

5-Bromo-2-fluorophenylzinc iodide is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organozinc compound. In transmetalation, the organozinc group is transferred from zinc to palladium .

Biochemical Pathways

Its role in sm coupling reactions suggests it could be involved in the synthesis of complex organic molecules . These reactions are crucial for creating new carbon-carbon bonds, a fundamental process in organic chemistry and drug synthesis .

Result of Action

The primary result of this compound’s action in a SM coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic molecules from simpler precursors .

Action Environment

The efficacy and stability of this compound, like many organozinc reagents, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the temperature, and the pH of the reaction environment . The compound is generally stable under mild, functional group tolerant reaction conditions .

Activité Biologique

5-Bromo-2-fluorophenylzinc iodide is an organozinc compound that has garnered attention in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

- Molecular Formula : C₆H₃BrFIZn

- Molecular Weight : 366.304 g/mol

- Boiling Point : 65 °C

- Flash Point : -17.2 °C

- Density : 1.016 g/mL at 25 °C

Synthesis and Reactivity

This compound is typically synthesized through the reaction of 5-bromo-2-fluorobenzenes with zinc iodide in the presence of a suitable solvent like tetrahydrofuran (THF). This compound can participate in various cross-coupling reactions, such as the Negishi reaction, which allows for the introduction of different aryl groups into organic frameworks.

Reaction Example

The compound can react with electrophiles to form biaryl compounds. For instance, when reacted with aryl halides under palladium catalysis, it yields functionalized biphenyl derivatives:

Anticancer Potential

Research has indicated that organozinc compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that zinc-containing compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death .

Case Studies

- Cross-Coupling Reactions :

- Antitumor Activity :

Toxicity and Safety Profile

While this compound shows promise in biological applications, safety data indicate potential hazards:

- Skin Irritation : Classified as a skin irritant (Category 2).

- Eye Damage : Can cause serious eye irritation (Category 2).

- Respiratory Effects : May cause respiratory irritation (Category 3) .

Proper handling and safety measures should be observed when working with this compound.

Applications De Recherche Scientifique

Organic Synthesis Applications

1.1. Cross-Coupling Reactions

5-Bromo-2-fluorophenylzinc iodide is commonly utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The compound acts as a nucleophile, reacting with various electrophiles to produce complex organic molecules.

1.2. Synthesis of Fluorinated Compounds

The presence of fluorine in this compound enhances its reactivity and selectivity in synthesis. Fluorinated compounds are of great interest due to their unique properties, including increased metabolic stability and altered biological activity. The compound can be used to introduce fluorine into organic frameworks, facilitating the development of new drugs with improved efficacy.

Medicinal Chemistry Applications

2.1. Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties. For instance, compounds derived from this organozinc reagent have been studied for their ability to inhibit cancer cell proliferation in various assays. A notable study reported that certain derivatives exhibited significant activity against breast (MCF-7) and lung (A-549) cancer cell lines, showcasing IC50 values indicating their potency as potential therapeutic agents .

2.2. Targeting Specific Biological Pathways

The fluorinated phenyl group in this compound can be strategically modified to target specific biological pathways involved in cancer progression or other diseases. For example, modifications can enhance the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis .

Materials Science Applications

3.1. Polymer Chemistry

In materials science, this compound can be employed in the synthesis of functional polymers. The compound's ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in electronics, coatings, and nanotechnology.

3.2. Development of Organic Electronics

The incorporation of fluorinated aromatic compounds into electronic materials has been shown to enhance charge transport properties. Thus, this compound may serve as a building block for developing organic semiconductors and photovoltaic devices.

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-bromo-4-fluorobenzene-5-ide;iodozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF.HI.Zn/c7-5-1-3-6(8)4-2-5;;/h1-3H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBZVUIKVHZVJI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[C-]C=C1Br)F.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.